5-Benzo[b]thiophen-3-ylmethylene-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one
Description
Properties
IUPAC Name |
(4Z)-4-(1-benzothiophen-3-ylmethylidene)-2-piperidin-1-yl-1H-imidazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-16-14(18-17(19-16)20-8-4-1-5-9-20)10-12-11-22-15-7-3-2-6-13(12)15/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,18,19,21)/b14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIBYCTZDOIYEX-UVTDQMKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC3=CSC4=CC=CC=C43)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=N/C(=C\C3=CSC4=CC=CC=C43)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Benzo[b]thiophen-3-ylmethylene-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on existing literature.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1312024-74-0 |
| Molecular Formula | CHNOS |
| Molecular Weight | 311.4 g/mol |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including the formation of the imidazole ring through condensation reactions. The process often utilizes microwave-assisted techniques to enhance yield and reaction efficiency . The general synthetic route can be summarized as follows:
- Formation of the Imidazole Ring : This is achieved through the reaction of appropriate piperidine derivatives with benzo[b]thiophene aldehydes under controlled conditions.
- Purification : The resultant compound is purified using recrystallization techniques to achieve high purity levels suitable for biological testing.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazolones, including 5-Benzo[b]thiophen-3-ylmethylene compounds, exhibit notable antimicrobial properties. In vitro evaluations have shown that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 20 to 25 μg/mL against several clinical isolates .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies indicated that substitutions on the aromatic rings significantly influence inhibitory potency .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial efficacy of various derivatives of imidazolone against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values as low as 0.22 μg/mL, showcasing their potential as effective antimicrobial agents .
- Neuroprotective Potential : Another study focused on the neuroprotective effects of imidazolone derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce cell death and oxidative stress markers significantly compared to control groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 5-Benzo[b]thiophen-3-ylmethylene-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that modifications to the imidazole ring enhanced cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains, including resistant strains, indicating potential as a lead compound in developing new antibiotics. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Agricultural Applications
Pesticide Development
In the context of sustainable agriculture, this compound has been explored as a potential botanical pesticide. Its bioactive properties can be leveraged to develop eco-friendly pest control agents. Studies suggest that formulations containing this compound can effectively manage pest populations while minimizing environmental impact compared to conventional chemical pesticides .
Plant Growth Regulation
There is emerging evidence that this compound may act as a plant growth regulator. Research indicates that it can enhance growth parameters in certain crops by modulating hormonal pathways. This application could be particularly valuable in improving crop yields and resilience against stress conditions .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to participate in polymerization reactions, leading to the synthesis of novel polymeric materials with enhanced thermal and mechanical properties. These materials can find applications in coatings, adhesives, and composite materials where durability and resistance to environmental degradation are crucial .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Evaluated the cytotoxic effects on various cancer cell lines | Showed significant inhibition of cell proliferation with specific structural modifications enhancing efficacy |
| Antimicrobial Efficacy | Tested against resistant bacterial strains | Demonstrated effective bactericidal activity with potential for antibiotic development |
| Pesticidal Properties | Assessed as a botanical pesticide | Effective pest management with lower environmental toxicity compared to traditional pesticides |
| Polymer Synthesis | Investigated polymerization potential | Resulted in new materials with superior properties suitable for industrial applications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Imidazolone Core
Key structural analogs differ primarily in substituents at positions 2 and 5 of the imidazolone ring, which influence biological activity and physicochemical properties. Below is a comparative analysis:
Toxicity and Pharmacological Potential
- The target compound’s acute toxicity is hypothesized to be low, based on structurally related imidazolones showing minimal cytotoxicity in HEp-2 cell lines (e.g., inhibitor 41B: CC₅₀ > 100 µM) .
- In contrast, 5-(3,5-dichloro-4-hydroxy-benzylidene)-2-thioxo-imidazolidin-4-one (MVP-IND-90054) exhibited higher cytotoxicity (CC₅₀: 15 µM), likely due to electrophilic chlorine substituents .
Preparation Methods
Formation of the Imidazolone Core
The imidazolone ring is typically constructed by condensation of appropriate piperidine derivatives with carbonyl-containing intermediates. A common approach involves reacting piperidin-1-yl-substituted amine precursors with isocyanates or carbonyldiimidazole to form the imidazolone ring system.
For example, carbonyldiimidazole (CDI) can be used to cyclize 2-(imidazolidin-2-ylideneamino) aniline derivatives to form 3,5-dihydro-imidazol-4-one structures under mild conditions.
Introduction of the Benzo[b]thiophen-3-ylmethylene Group
The benzo[b]thiophene moiety is introduced via condensation of the imidazolone intermediate with benzo[b]thiophene-3-carboxaldehyde. This step is typically a Knoevenagel condensation, where the aldehyde reacts with the active methylene group on the imidazolone ring under basic or acidic catalysis.
Microwave irradiation can be applied here to reduce reaction times and improve yields, as it facilitates rapid heating and uniform energy distribution.
Purification
The crude product obtained from the condensation reaction is purified by recrystallization, often from suitable organic solvents such as ethanol or methanol, to yield the pure compound with typical purity levels around 95% or higher.
Representative Synthetic Route
Research Findings on Synthesis Optimization
Microwave-assisted synthesis has been found to significantly enhance reaction rates and yields in the condensation step, reducing reaction times from hours to minutes and improving product purity.
Use of carbonyldiimidazole (CDI) as a cyclization reagent provides a mild and efficient route to the imidazolone core, avoiding harsh conditions and minimizing side reactions.
Purification by recrystallization is effective for removing impurities and obtaining a biologically active compound suitable for further pharmacological evaluation.
Summary Table of Preparation Methods
Q & A
Q. What are the established synthetic routes for 5-Benzo[b]thiophen-3-ylmethylene-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one, and what reaction conditions are critical for yield optimization?
Methodological Answer: The compound is synthesized via base-catalyzed condensation of benzo[b]thiophene derivatives with piperidine-containing precursors. A key step involves alkylation or acylation reactions under alkaline conditions. For example, describes a similar synthesis using NaOH in aqueous methanol, where ethyl iodide acts as an alkylating agent. Critical parameters include:
- Temperature : Room temperature for condensation (to avoid side reactions) .
- Reagent ratios : Excess alkylating agents (e.g., ethyl iodide) improve substitution efficiency .
- Workup : Precipitation via solvent removal (e.g., methanol distillation) followed by filtration ensures purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H NMR : Identifies substituent environments (e.g., vinyl protons at δ 6.95–8.94 ppm and aromatic protons in benzo[b]thiophene) .
- IR Spectroscopy : Confirms carbonyl (1701 cm⁻¹) and thiophene ring vibrations (3058 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
- Melting Point : Used as a purity indicator (e.g., sharp melting points like 276–278°C suggest high crystallinity) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Q. How can researchers design initial biological activity assays for this compound?
Methodological Answer:
- In vitro assays : Test angiotensin II receptor antagonism (IC50) using competitive binding assays .
- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or fluorometric methods .
- Dose-response curves : Use 4-parameter logistic models to quantify potency (EC50) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of derivatives?
Methodological Answer:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine .
- Catalyst selection : CuI/Cs2CO3 systems promote Ullmann-type couplings for heterocyclic modifications .
- Statistical design : Apply factorial experiments to test temperature, solvent, and catalyst interactions .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting benzo[b]thiophene-based imidazolones?
Methodological Answer:
- Scaffold diversification : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 3-position of benzo[b]thiophene to enhance receptor binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like angiotensin receptors .
- In vivo validation : Compare pharmacokinetics (e.g., AUC, Cmax) in rodent models with structural analogs .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose to 0.1M HCl/NaOH (25–60°C) and monitor via HPLC .
- Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .
- Light sensitivity : Conduct ICH Q1B photostability testing to assess isomerization risks .
Q. What methodologies assess the environmental impact of this compound’s degradation byproducts?
Methodological Answer:
- Ecotoxicology assays : Test Daphnia magna mortality (LC50) and algal growth inhibition .
- Degradation pathways : Use LC-MS/MS to identify intermediates in simulated wastewater .
- QSAR modeling : Predict bioaccumulation (log Kow) and toxicity using EPI Suite™ .
Q. How should researchers address contradictory data in biological activity or synthetic yields across studies?
Methodological Answer:
- Meta-analysis : Compare datasets using Bland-Altman plots to identify systematic biases .
- Replication studies : Standardize protocols (e.g., reagent purity, equipment calibration) .
- Controlled variables : Isolate factors like solvent grade or stirring rate in robustness testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
